![molecular formula C31H22N2O4 B271310 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid, also known as N-(2-Naphthyl)-2-[4-(2-thienylcarbonyl)phenyl]propanamide, is a chemical compound with potential use in scientific research. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid involves the inhibition of the COX enzyme. This compound binds to the active site of the enzyme and prevents it from converting arachidonic acid into prostaglandins. As a result, the production of prostaglandins is reduced, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, this compound has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid in lab experiments is its well-established mechanism of action. This compound has been extensively studied and its effects on the COX enzyme are well understood. Another advantage is its relatively low toxicity, which makes it a suitable candidate for in vitro and in vivo experiments. However, one limitation is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid. One direction is the development of more potent and selective COX inhibitors based on this compound. Another direction is the investigation of its potential use in the treatment of cancer and neurodegenerative diseases. Furthermore, the use of this compound in combination with other drugs or therapies could enhance its therapeutic effects and reduce its side effects.
Méthodes De Synthèse
The synthesis of 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid involves the reaction between 2-naphthylamine and 4-(2-thienylcarbonyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. After the reaction, the product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid has been extensively used in scientific research for its anti-inflammatory and analgesic properties. It has been found to inhibit the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. This compound has been used to study the mechanism of action of COX inhibitors and their potential use in the treatment of inflammatory diseases such as arthritis.
Propriétés
Formule moléculaire |
C31H22N2O4 |
|---|---|
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
2-[[4-[naphthalen-2-yl(phenyl)carbamoyl]phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C31H22N2O4/c34-29(27-12-6-7-13-28(27)31(36)37)32-24-17-14-22(15-18-24)30(35)33(25-10-2-1-3-11-25)26-19-16-21-8-4-5-9-23(21)20-26/h1-20H,(H,32,34)(H,36,37) |
Clé InChI |
JKFWCIGPJOVPST-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



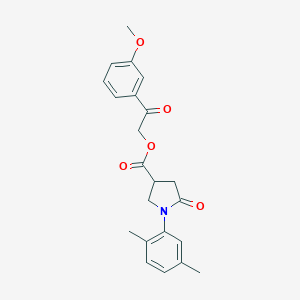
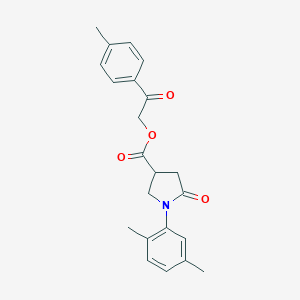

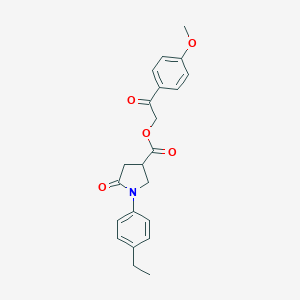



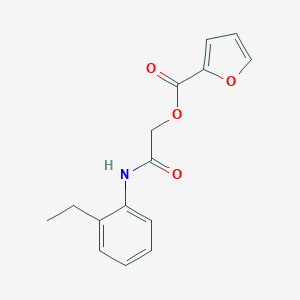

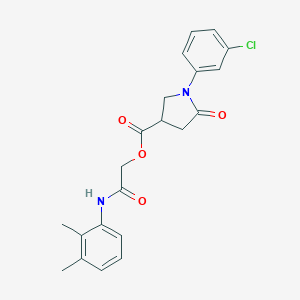
![2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
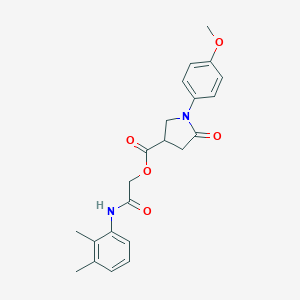
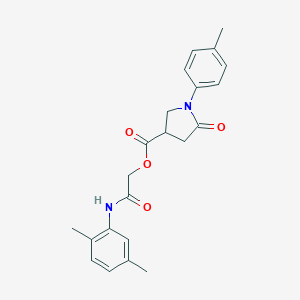
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)